molecular formula C8H7FINO B3189744 n-(3-Fluoro-5-iodophenyl)acetamide CAS No. 350-83-4

n-(3-Fluoro-5-iodophenyl)acetamide

Cat. No.: B3189744
CAS No.: 350-83-4
M. Wt: 279.05 g/mol
InChI Key: ZRSKULPIYXAQHQ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with fluorine (at position 3) and iodine (at position 5). The unique combination of fluorine (electron-withdrawing) and iodine (polarizable halogen) in this compound may enhance its biological interactions, metabolic stability, and binding affinity compared to other derivatives.

Properties

CAS No.

350-83-4

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

N-(3-fluoro-5-iodophenyl)acetamide

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)

InChI Key

ZRSKULPIYXAQHQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)I)F

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)I)F

Other CAS No.

350-83-4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Antimicrobial Derivatives: Compound 47 (N-(3,5-difluorophenyl)acetamide derivative with a benzothiazole sulfonyl group) exhibits potent activity against gram-positive bacteria due to the dual fluorine atoms enhancing electronegativity and membrane penetration .
  • Antifungal Derivatives :

    • Compound 49 (N-(thiazol-2-yl)acetamide) and Compound 50 (N-(6-chloropyridin-2-yl)acetamide) show efficacy against fungi, attributed to heterocyclic moieties enhancing target specificity . The iodine in the target compound could offer similar specificity but with distinct pharmacokinetic profiles.

Electronic and Physicochemical Properties

  • Halogen Effects: Fluorine: Reduces basicity and increases oxidative stability (e.g., in Compound 6d, a styryl-fluorinated acetamide synthesized via palladium catalysis ).

Comparative Data Table

Compound Name Substituents/Functional Groups Biological Activity Molecular Weight (g/mol) Key Reference
N-(3-Fluoro-5-iodophenyl)acetamide 3-F, 5-I, phenyl, acetamide Under investigation ~277.05 (calculated) Target
Compound 47 (Ravindra et al.) 3,5-diF, benzothiazole sulfonyl Antimicrobial (gram-positive) ~480 (estimated)
N-(2-Chloro-5-fluorophenyl)-[thieno-pyrimidinone] Chloro, fluoro, thieno-pyrimidinone Kinase inhibition 449.89 (exact)
N-acetyl Norfentanyl Piperidinyl, phenyl, propanamide Opioid metabolite 274.4
Flutolanil (Pesticide) Trifluoromethyl, methoxy Fungicide 323.27

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